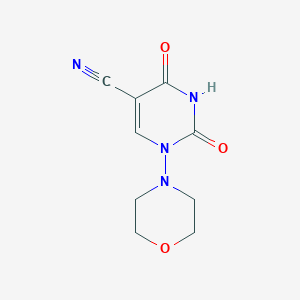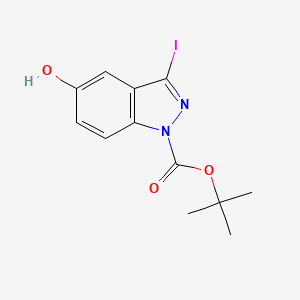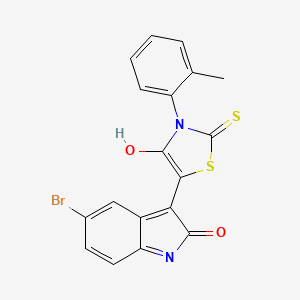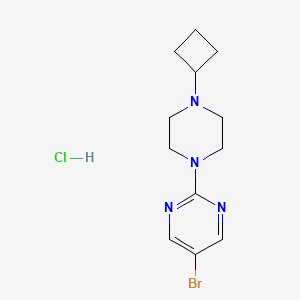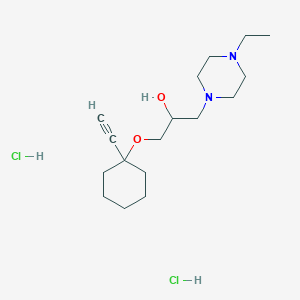
1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C17H32Cl2N2O2 and its molecular weight is 367.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research into similar compounds involves the synthesis and characterization of chemical structures with potential biological activity. For example, the study by Iwanami et al. (1964) on the hydrolysis of compounds obtained from reactions of diethyl acetylenedicarboxylate with amines, including piperazine derivatives, provides foundational knowledge on chemical reactions and synthesis techniques that could be applicable to the compound (Iwanami et al., 1964).
Biological Properties
Studies on similar structures have shown that compounds with piperazine moieties can possess significant biological properties. Gevorgyan et al. (2017) reported that certain dihydrochlorides of amino alcohols exhibit anti-inflammatory, analgesic, and N-cholinolytic properties, suggesting potential therapeutic applications of such compounds (Гюльнара Артаваздовна Геворгян et al., 2017).
Receptor Interaction and Inhibition
Acyclic analogues of vesamicol, containing piperazine and piperidine fragments, have been investigated for their ability to inhibit vesicular acetylcholine transport, highlighting the potential of such compounds in modulating neurotransmitter systems (Efange et al., 1991).
Anticonvulsant Activity
The synthesis of hybrid compounds containing piperazine moieties has been explored for anticonvulsant applications. Kamiński et al. (2015) synthesized a series of compounds joining chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity in preclinical seizure models (Kamiński et al., 2015).
Analytical Method Development
The development of analytical methods for compounds with complex structures, including piperazine derivatives, is crucial for quality control and pharmacokinetic studies. Patel et al. (2012) developed a high-performance thin-layer chromatography (HPTLC) method for simultaneous analysis of Tolperisone Hydrochloride and Etodolac, demonstrating the importance of analytical techniques in drug development (Patel et al., 2012).
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.2ClH/c1-3-17(8-6-5-7-9-17)21-15-16(20)14-19-12-10-18(4-2)11-13-19;;/h1,16,20H,4-15H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDOARXZNHDASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

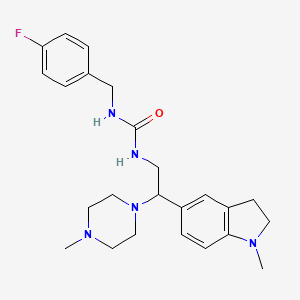
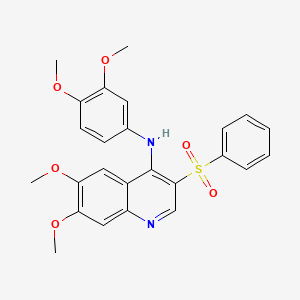
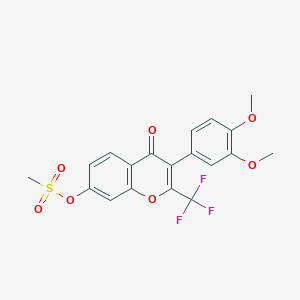
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2598288.png)
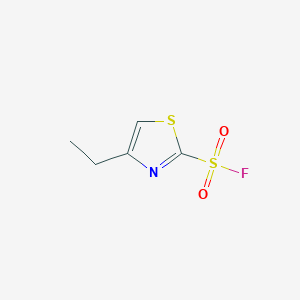
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)
